HIV-1 NNRTI Class Potency Range: Evidence from the Closest Structurally Characterized Analog (Compound 8k)
No direct biological data exist for CAS 1351588-36-7. The most extensively characterized analog within the same chemotype is compound 8k (N-(4-methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide) from the Song et al. pyridazinylthioacetamide series. Compound 8k inhibited HIV-1 strain IIIB replication with an EC50 of 0.046 μM, a CC50 of 99.9 μM, and a selectivity index (SI) of 2149 . This far exceeded the potency of the reference NNRTI nevirapine (NVP, EC50 = 0.09 μM) and the NRTI zalcitabine (DDC, EC50 = 1.04 μM). The overall series exhibited EC50 values spanning 0.046 to 5.46 μM, demonstrating that the pyridazinylthioacetamide scaffold can support potent antiviral activity, but that potency is highly sensitive to the specific acetamide terminus . CAS 1351588-36-7 differs from compound 8k in three key positions: (a) a 1H-pyrazol-1-yl group replaces the 6-phenyl on the pyridazine; (b) a 4-fluorobenzyl acetamide replaces the 4-methylthiazol-2-yl acetamide; (c) the molecular weight is 343.4 vs. 342.4 Da. Whether these substitutions improve, maintain, or diminish antiviral activity is unknown.
| Evidence Dimension | HIV-1 IIIB antiviral potency (EC50) and selectivity index (SI = CC50/EC50) within the pyridazinylthioacetamide chemotype |
|---|---|
| Target Compound Data | CAS 1351588-36-7: No experimental EC50, CC50, or SI data available in the peer-reviewed literature |
| Comparator Or Baseline | Compound 8k: EC50 = 0.046 μM, CC50 = 99.9 μM, SI = 2149; Nevirapine (NVP): EC50 = 0.09 μM; Zalcitabine (DDC): EC50 = 1.04 μM; series range: EC50 = 0.046–5.46 μM |
| Quantified Difference | Not calculable; CAS 1351588-36-7 has not been tested in this assay |
| Conditions | MT-4 cell-based HIV-1 IIIB replication assay; cytotoxicity measured in parallel by MTT method (Song et al., 2013, MedChemComm) |
Why This Matters
Establishes the upper bound of class potency achievable with an optimized analog, providing a benchmark against which CAS 1351588-36-7 would need to be compared if used as an NNRTI candidate.
- [1] Song, Y., Zhan, P., Kang, D., Li, X., Tian, Y., Li, Z., Chen, X., Chen, W., Pannecouque, C., De Clercq, E., & Liu, X. (2013). Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. MedChemComm, 4(4), 810–816. View Source
